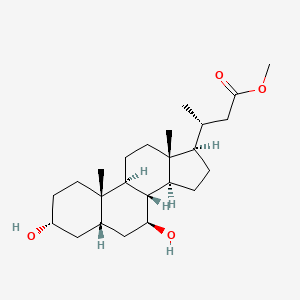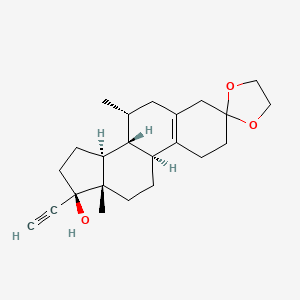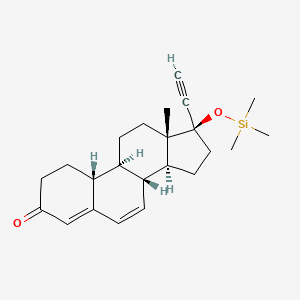
2,2'-Bipyridine-3,3'-dicarbonitrile
Descripción general
Descripción
“2,2’-Bipyridine-3,3’-dicarbonitrile” is a chemical compound with the CAS Number: 136869-49-3 . It has a molecular weight of 206.21 and its IUPAC name is 2,2’-bipyridine-3,3’-dicarbonitrile . It is a bidentate ligand, forming complexes with many transition metals .
Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-3,3’-dicarbonitrile consists of a bipyridine core with two cyano groups attached at the 3,3’ positions . The InChI code for the compound is 1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H .
Chemical Reactions Analysis
2,2’-Bipyridine-3,3’-dicarbonitrile, like other bipyridines, is known to form complexes with various transition metals . For instance, it has been reported that Co (II) and Ni (II) salts react with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution to provide mononuclear complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bipyridine-3,3’-dicarbonitrile include a density of 1.3±0.1 g/cm³, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 144.1±13.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Applications :
- 2-Aminopyridine-3,5-dicarbonitrile compounds, similar in structure to 2,2'-Bipyridine-3,3'-dicarbonitrile, show promising activity against prion replication in cultured cells, suggesting potential applications in prion disease therapy (May et al., 2007).
- Various derivatives of 2,2'-bipyridine-3,3'-dicarbonitrile have been synthesized with potential for applications in pharmaceuticals and biology, such as in the synthesis of multipotent drugs with cholinergic and neuroprotective properties, which might be useful in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).
Crystallography and Materials Science :
- Crystallization studies of isomers of [2,2'-bipyridine]dicarbonitrile and [1,10-phenanthroline]dicarbonitrile, including comparisons between three-dimensional and two-dimensional structures, offer insights into molecular organization and intermolecular interactions, which are crucial for materials science and nanotechnology (Peter et al., 2017).
Organic Synthesis :
- 2,2'-Bipyridine-3,3'-dicarbonitrile derivatives are synthesized via multi-component reactions, indicating its utility in organic synthesis for producing complex molecules efficiently (Thirumurugan & Perumal, 2009).
Coordination Chemistry :
- Complexes involving bipyridinedicarbonitrile with metals like molybdenum and tungsten have been studied, highlighting the importance of 2,2'-Bipyridine-3,3'-dicarbonitrile in the synthesis of organometallic compounds, which have applications in catalysis and materials science (Baxter & Connor, 1988).
Sensing and Detection Applications :
- A study describes a ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for the visual sensing of Zn2+ under aqueous physiological conditions, demonstrating the potential of 2,2'-Bipyridine-3,3'-dicarbonitrile derivatives in the development of selective sensors (Ajayaghosh et al., 2005).
Safety And Hazards
Safety data sheets suggest that 2,2’-Bipyridine-3,3’-dicarbonitrile can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKQATMWMIMXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674424 | |
| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-3,3'-dicarbonitrile | |
CAS RN |
136869-49-3 | |
| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)


![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)




